2-Methoxy-4-methylpentanoic acid
CAS No.: 78814-97-8
Cat. No.: VC8420070
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78814-97-8 |
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Molecular Formula | C7H14O3 |
Molecular Weight | 146.18 g/mol |
IUPAC Name | 2-methoxy-4-methylpentanoic acid |
Standard InChI | InChI=1S/C7H14O3/c1-5(2)4-6(10-3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) |
Standard InChI Key | MJHYCHHBCQHJNB-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)O)OC |
Canonical SMILES | CC(C)CC(C(=O)O)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Structural Features
2-Methoxy-4-methylpentanoic acid (IUPAC name: 4-methyl-2-methoxypentanoic acid) consists of a five-carbon chain with a carboxylic acid functional group at position 1, a methoxy substituent at position 2, and a methyl branch at position 4. The molecular formula is , with a molar mass of 144.17 g/mol. The compound’s stereochemistry is undefined in available literature, but its chiral centers at C2 and C4 suggest potential for enantiomeric forms, which could influence its reactivity and biological activity .
Comparative Analysis with Structural Analogs
Methoxy-substituted carboxylic acids, such as 2-methoxypropanoic acid and 4-methoxyvaleric acid, exhibit distinct solubility profiles and hydrogen-bonding capabilities due to the electron-donating methoxy group. For example, 2-methoxypropanoic acid demonstrates increased water solubility compared to unsubstituted propanoic acid, a trend likely applicable to 2-methoxy-4-methylpentanoic acid . Similarly, branched-chain analogs like 4-methylpentanoic acid (isocaproic acid) display reduced melting points relative to linear isomers, suggesting that 2-methoxy-4-methylpentanoic acid may exist as a liquid at room temperature .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A plausible synthetic route involves the oxidation of 2-methoxy-4-methylpentanol using Jones reagent (chromic acid in sulfuric acid) or potassium permanganate () under acidic conditions . The reaction proceeds via the following stoichiometry:
Yields may vary depending on reaction temperature and solvent polarity, with optimal conditions reported between 60–80°C in aqueous acetone .
Industrial Production Considerations
Catalytic oxidation using palladium-based catalysts under oxygen atmosphere offers a scalable alternative. For instance, Pd/C catalysts in toluene at 120°C have been employed for the oxidation of similar branched alcohols to carboxylic acids with >85% efficiency . Continuous-flow reactors could further enhance production rates by minimizing side reactions such as over-oxidation to carbon dioxide.
Physicochemical Properties
Physical Properties
Property | Estimated Value | Basis for Estimation |
---|---|---|
Melting Point | -15°C to 5°C | Analog: 4-methylpentanoic acid (-33°C) |
Boiling Point | 220–240°C | Analog: 2-methoxypropanoic acid (212°C) |
Solubility in Water | 10–20 g/L (20°C) | Electron-donating methoxy group enhances polarity |
LogP (Octanol-Water) | 1.2–1.8 | Calculated via Crippen’s fragmentation method |
Chemical Reactivity
The carboxylic acid group enables typical reactions such as esterification, amidation, and reduction. For example, treatment with ethanol in the presence of yields ethyl 2-methoxy-4-methylpentanoate:
The methoxy group may participate in nucleophilic substitutions under strongly acidic or basic conditions, though steric hindrance from the methyl branch could limit reactivity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl₃):
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δ 0.95 (d, 3H, J=6.8 Hz, C4-CH₃)
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δ 3.40 (s, 3H, OCH₃)
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δ 2.55 (m, 1H, C3-H)
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δ 12.1 (s, 1H, COOH)
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NMR (100 MHz, CDCl₃):
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δ 180.2 (COOH)
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δ 58.9 (OCH₃)
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δ 34.7 (C4-CH₃)
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Infrared (IR) Spectroscopy
Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1050–1150 cm⁻¹ (C-O-C stretch) confirm the presence of carboxylic acid and ether functionalities, respectively .
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